methyl 4-[cyclopropyl(2,2-dimethoxyethyl)sulfamoyl]-1H-pyrrole-2-carboxylate
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Overview
Description
Methyl 4-[cyclopropyl(2,2-dimethoxyethyl)sulfamoyl]-1H-pyrrole-2-carboxylate is a complex organic compound that features a pyrrole ring substituted with a sulfamoyl group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[cyclopropyl(2,2-dimethoxyethyl)sulfamoyl]-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrole ring, followed by the introduction of the sulfamoyl group and the carboxylate ester. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[cyclopropyl(2,2-dimethoxyethyl)sulfamoyl]-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups.
Scientific Research Applications
Methyl 4-[cyclopropyl(2,2-dimethoxyethyl)sulfamoyl]-1H-pyrrole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.
Medicine: Researchers investigate its potential as a drug candidate or as a lead compound for the development of new pharmaceuticals.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 4-[cyclopropyl(2,2-dimethoxyethyl)sulfamoyl]-1H-pyrrole-2-carboxylate depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, which can modulate the activity of its targets and influence biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[cyclopropyl(2,2-dimethoxyethyl)sulfamoyl]-1H-indole-2-carboxylate
- Methyl 4-[cyclopropyl(2,2-dimethoxyethyl)sulfamoyl]-1H-pyrrole-3-carboxylate
Uniqueness
Methyl 4-[cyclopropyl(2,2-dimethoxyethyl)sulfamoyl]-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern on the pyrrole ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
methyl 4-[cyclopropyl(2,2-dimethoxyethyl)sulfamoyl]-1H-pyrrole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O6S/c1-19-12(20-2)8-15(9-4-5-9)22(17,18)10-6-11(14-7-10)13(16)21-3/h6-7,9,12,14H,4-5,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUEIVIVETBQHSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN(C1CC1)S(=O)(=O)C2=CNC(=C2)C(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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